
Benzyl 6-amino-5-methoxyindoline-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 6-amino-5-methoxyindoline-1-carboxylate is a chemical compound with the molecular formula C17H18N2O3 and a molecular weight of 298.34 g/mol . This compound is a derivative of indoline, a significant heterocyclic system in natural products and drugs . Indoline derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 6-amino-5-methoxyindoline-1-carboxylate typically involves the reaction of indoline derivatives with appropriate reagents under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol . This method yields the corresponding tricyclic indole in good yield (84%) .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers .
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl 6-amino-5-methoxyindoline-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding reduced forms.
Substitution: Electrophilic substitution reactions are common due to the presence of the indoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols .
Applications De Recherche Scientifique
Benzyl 6-amino-5-methoxyindoline-1-carboxylate has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of Benzyl 6-amino-5-methoxyindoline-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Benzyl 6-amino-5-methoxyindoline-1-carboxylate can be compared with other similar compounds, such as:
Indole-3-acetic acid: A plant hormone with diverse biological activities.
Indole-2-carboxylic acid: Known for its antimicrobial and anticancer properties.
Indole-5-carboxylic acid: Studied for its potential therapeutic applications.
The uniqueness of this compound lies in its specific structure and the resulting biological activities, making it a valuable compound for various scientific research applications .
Propriétés
Formule moléculaire |
C17H18N2O3 |
|---|---|
Poids moléculaire |
298.34 g/mol |
Nom IUPAC |
benzyl 6-amino-5-methoxy-2,3-dihydroindole-1-carboxylate |
InChI |
InChI=1S/C17H18N2O3/c1-21-16-9-13-7-8-19(15(13)10-14(16)18)17(20)22-11-12-5-3-2-4-6-12/h2-6,9-10H,7-8,11,18H2,1H3 |
Clé InChI |
BUVARGZTKSXFDD-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C(=C1)CCN2C(=O)OCC3=CC=CC=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(benzenesulfonyl)-4-chloro-5-nitro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11829865.png)
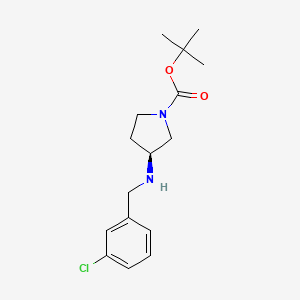
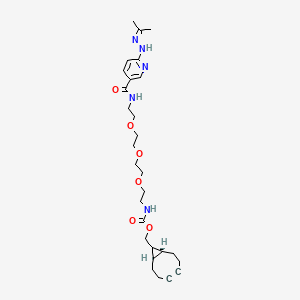
![Tetrahydrofuran-2-yl)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxamide](/img/structure/B11829882.png)
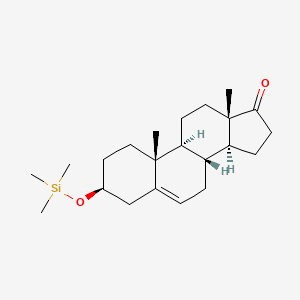

![3-[Methyl(1-naphthalenylmethyl)amino]-1-phenyl-1-Propanone](/img/structure/B11829906.png)
![di-tert-butyl((2S,3S)-3-(tert-butyl)-4-isopropoxy-2,3-dihydrobenzo[d][1,3]oxaph osphol-2-yl)phosphine oxide](/img/structure/B11829913.png)
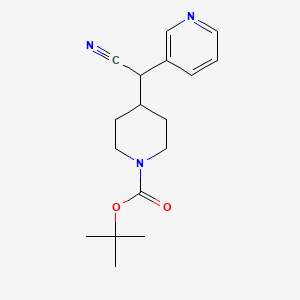
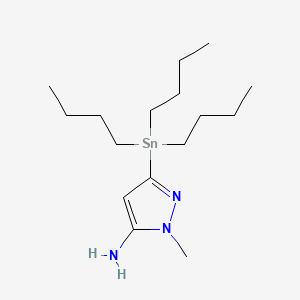
![Ethanethioic acid, S-[(2,3-difluorophenyl)methyl] ester](/img/structure/B11829927.png)
![4-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indol-1-one oxime](/img/structure/B11829935.png)

![Ethyl 3-bromo-5-methoxyimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B11829955.png)
